molecular formula C19H19N3O2 B7585738 N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide

N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide

Cat. No. B7585738
M. Wt: 321.4 g/mol
InChI Key: ZVWPOVHEQRJCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "compound X" in the literature.

Mechanism of Action

The mechanism of action of N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and proteins involved in cellular processes. It may also interact with cellular membranes and alter their properties.
Biochemical and Physiological Effects:
N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to modulate the activity of certain enzymes and proteins involved in cellular processes.

Advantages and Limitations for Lab Experiments

N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have high yields and purity. It is also stable under various conditions, which makes it suitable for long-term storage. However, there are also some limitations to its use in lab experiments. It may be toxic to certain cell types at high concentrations, and its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to study its potential as a fluorescent probe for detecting protein-protein interactions. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis method for N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide involves several steps. The starting materials are 2-methylphenyl isocyanate, 2-amino-5-methylphenol, and chloroacetyl chloride. These are reacted together to form the intermediate compound, which is then reacted with 3-nitroaniline to form the final product. The synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for detecting protein-protein interactions. Additionally, it has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-6-3-4-9-17(13)18-11-21-19(24-18)12-20-15-7-5-8-16(10-15)22-14(2)23/h3-11,20H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWPOVHEQRJCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(O2)CNC3=CC(=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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